N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Also known as CX-5461, this compound has been found to have promising anti-tumor activity, making it a potential candidate for cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been found to selectively inhibit RNA polymerase I, which is essential for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, resulting in the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide involves the inhibition of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which activates the p53 pathway and results in apoptosis of cancer cells. The selectivity of CX-5461 for RNA polymerase I makes it a promising candidate for cancer treatment, as it has minimal effects on normal cells.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide has been found to have significant anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase survival rates in animal models. CX-5461 has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment with minimal effects on normal cells. However, CX-5461 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the mechanism of action of CX-5461 is complex, which can make it challenging to study.
Zukünftige Richtungen
There are several future directions for the study of N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of CX-5461. Another direction is the development of more effective delivery methods for CX-5461, such as nanoparticles or liposomes. Additionally, further studies are needed to understand the mechanism of action of CX-5461 and its potential as a therapeutic agent for other diseases besides cancer.
Conclusion:
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide is a promising compound for scientific research due to its potential as a therapeutic agent for cancer treatment. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize the synthesis method, improve delivery methods, and explore the potential of CX-5461 for other diseases.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide involves the reaction of cyclopropylmethylamine with 2,6-dimethyl-4-chloroquinoline in the presence of a palladium catalyst. The resulting compound is then treated with a carboxylic acid to produce the final product. The synthesis method has been optimized to produce high yields of CX-5461 with purity levels suitable for scientific research.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-4-7-16-14(8-11)15(9-12(2)18-16)17(20)19(3)10-13-5-6-13/h4,7-9,13H,5-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRYSVEJWYUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.